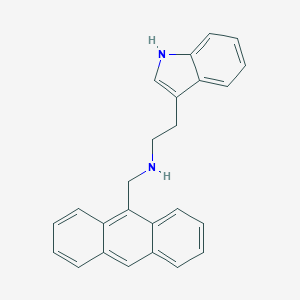![molecular formula C15H20ClNO2 B290236 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell proliferation and survival. It may also interact with certain receptors in the brain and modulate neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide exerts various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and alleviate pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide in lab experiments is its potential for use as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. Another direction is to elucidate its mechanism of action and optimize its use in lab experiments. Additionally, it may be worthwhile to investigate its potential for use in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
The synthesis of 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-ylmethylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product, 3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide. The purity of the product can be improved by using various purification techniques such as column chromatography.
Scientific Research Applications
3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been investigated for its anti-inflammatory and analgesic properties.
properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-chloro-N-[(4-phenyloxan-4-yl)methyl]propanamide |
InChI |
InChI=1S/C15H20ClNO2/c16-9-6-14(18)17-12-15(7-10-19-11-8-15)13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) |
InChI Key |
QNMJCTJVWVISCF-UHFFFAOYSA-N |
SMILES |
C1COCCC1(CNC(=O)CCCl)C2=CC=CC=C2 |
Canonical SMILES |
C1COCCC1(CNC(=O)CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)

![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
